molecular formula C21H22BrFN2O4S B3006977 8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 923157-82-8

8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B3006977
CAS RN: 923157-82-8
M. Wt: 497.38
InChI Key: MVHYOUCYCVWLPI-UHFFFAOYSA-N
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Description

The compound 8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and rigid spirocyclic framework. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of related spirocyclic compounds, such as those mentioned in the provided papers, often involves the formation of a spirocyclic framework through intramolecular cyclization reactions. For example, the synthesis of dibenzoazaspirodecanes involves the addition of 2-bromobenzylmagnesium bromide to chiral N-tert-butanesulfinyl imines followed by a palladium-catalyzed intramolecular N-arylation . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfonyl and oxa groups at the relevant positions in the precursor molecules.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two rings are joined at a single atom. In the case of the target compound, the spiro junction connects a diazaspirodecane ring with an oxa ring. The presence of substituents such as the 2-bromobenzoyl and 4-fluoro-3-methylphenylsulfonyl groups would influence the three-dimensional shape of the molecule and potentially its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Spirocyclic compounds can participate in a variety of chemical reactions. The bromine and sulfonyl groups present in the target compound suggest that it could undergo further functionalization through nucleophilic aromatic substitution or oxidation reactions. The synthesis of sulfoxides by oxidation of sulfides with a bromine complex, as described in one of the papers, indicates that the bromine in the target compound could potentially be involved in similar oxidative transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its molecular structure. The presence of a bromine atom and a sulfonyl group suggests that the compound would have a relatively high molecular weight and might exhibit significant polar character, affecting its solubility in various solvents. The rigid spirocyclic structure could also impact the compound's melting and boiling points. The specific activities of related compounds, such as their affinity for muscarinic receptors and antineoplastic activity against drug-resistant leukemias, suggest that the target compound may also exhibit interesting biological properties .

Scientific Research Applications

Crystallographic and Quantum Chemical Analysis

Spirohydantoin derivatives, including those related to the specified compound, have been studied for their crystal packing preferences and quantum chemical properties. Lazić et al. (2022) investigated two such derivatives using single crystal X-ray diffraction and DFT calculations, revealing insights into their conformational preferences and crystal packing behavior, which can be crucial in understanding the physical and chemical properties of these compounds (Lazić et al., 2022).

Synthesis Methods

The synthesis of similar 8-oxa-2-azaspiro compounds has been developed using commercially available reagents, as outlined by Ogurtsov and Rakitin (2020). This methodology is significant for producing biologically active compounds, demonstrating the importance of efficient synthetic routes for these compounds (Ogurtsov & Rakitin, 2020).

Supramolecular Outcomes of Fluorination

The fluorination of cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , affects their supramolecular interactions and architectures. Gak Simić et al. (2021) conducted a study using X-ray crystallography and quantum chemical studies, highlighting how fluorination influences molecular interactions and the formation of three-dimensional networks (Gak Simić et al., 2021).

Johnson Orthoester Claisen Rearrangement

The structural analysis of 1-oxa-4-thiaspiro[4.5]decane derivatives, which share a similar spirocyclic framework with the compound of interest, was carried out by Parvez et al. (2001). Their work focused on the crystal structures obtained under Johnson orthoester Claisen rearrangement conditions, contributing to the understanding of the structural dynamics of such compounds (Parvez et al., 2001).

Conformational Analysis

Investigations into the relative configuration of diazaspiro[4.5]decanes, as performed by Guerrero-Alvarez et al. (2004), provide insights into the stereochemistry of compounds with similar spirocyclic structures. This research, utilizing NMR techniques, offers valuable information on the molecular geometry and configuration, which are essential in understanding the behavior and potential applications of such compounds (Guerrero-Alvarez et al., 2004).

properties

IUPAC Name

(2-bromophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN2O4S/c1-15-14-16(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-18(17)22/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHYOUCYCVWLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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